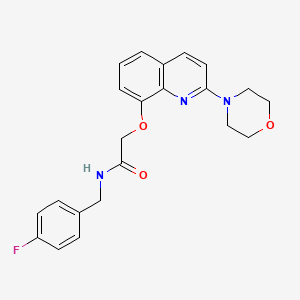
N-(4-fluorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a fluorobenzyl group with a morpholinoquinoline moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in drug development.
Chemical Structure
The compound can be represented as follows:
Molecular Formula: C20H23FN3O3
Molecular Weight: 373.41 g/mol
The biological activity of this compound is hypothesized to involve several mechanisms, including:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, potentially modulating pathways involved in various diseases.
- Receptor Interaction: It may bind to certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity: The presence of the quinoline structure could confer antioxidant properties, protecting cells from oxidative stress.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 45.5 | Apoptosis induction |
| Compound B | HeLa | 30.2 | Cell cycle arrest |
Neuroprotective Effects
Research on related compounds suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. For example, certain morpholinoquinoline derivatives demonstrated the ability to protect neuronal cells from apoptosis induced by neurotoxic agents.
Case Studies
-
Study on Antiepileptic Effects:
A study explored the effects of a structurally similar compound in a zebrafish model of epilepsy, revealing that it significantly reduced seizure activity and oxidative stress markers in the brain . This suggests that this compound could potentially exhibit similar protective effects. -
Antitumor Activity Assessment:
In vitro studies have shown that compounds with quinoline cores can inhibit tumor growth in various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 25 µM against breast cancer cells, indicating strong antiproliferative activity .
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-18-7-4-16(5-8-18)14-24-21(27)15-29-19-3-1-2-17-6-9-20(25-22(17)19)26-10-12-28-13-11-26/h1-9H,10-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHUHZWAUNVQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













